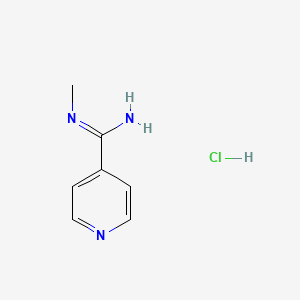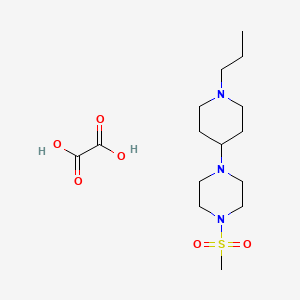
N-methyl-4-pyridinecarboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NMPI is a white crystalline powder that is soluble in water and ethanol. It is a derivative of pyridine and is commonly used as a catalyst in organic synthesis reactions. NMPI has also been shown to have biological activity and has been used in scientific research to study various biological processes.
Mechanism of Action
The mechanism of action of NMPI is not fully understood. It has been shown to have biological activity and has been used in various biological processes. NMPI has been shown to act as a catalyst in organic synthesis reactions, as well as in the synthesis of various pharmaceuticals. It has also been shown to have antimicrobial and antitumor properties.
Biochemical and Physiological Effects:
NMPI has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial and antitumor properties. NMPI has also been shown to have neuroprotective effects, as well as anti-inflammatory effects. It has also been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
NMPI has several advantages for use in lab experiments. It is a highly reactive catalyst that can be used in a wide range of organic synthesis reactions. It also has biological activity, making it useful in the study of various biological processes. However, NMPI also has several limitations. It is a toxic compound that can be harmful if ingested or inhaled. It is also a highly reactive compound that can be difficult to handle in the lab.
Future Directions
There are several future directions for the use of NMPI in scientific research. One area of interest is the development of new materials, such as polymers and nanomaterials. NMPI has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, NMPI has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the potential applications of NMPI in these areas.
In conclusion, NMPI is a unique chemical compound that has been widely used in scientific research due to its unique properties. It has been used as a catalyst in organic synthesis reactions, as well as in the synthesis of various pharmaceuticals. NMPI has also been shown to have biological activity and has been used in the study of various biological processes. While NMPI has several advantages for use in lab experiments, it also has several limitations. There are several future directions for the use of NMPI in scientific research, including the development of new materials and the potential treatment of various diseases.
Synthesis Methods
NMPI can be synthesized through a multi-step reaction process. The first step involves the reaction of 4-cyanopyridine with methylamine to form N-methyl-4-cyanopyridine. This intermediate is then reacted with ammonium chloride to form NMPI hydrochloride.
Scientific Research Applications
NMPI has been widely used in scientific research due to its unique properties. It has been shown to have biological activity and has been used in various biological processes. NMPI has been used as a catalyst in organic synthesis reactions, as well as in the synthesis of various pharmaceuticals. It has also been used in the development of new materials, such as polymers and nanomaterials.
properties
IUPAC Name |
N'-methylpyridine-4-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-9-7(8)6-2-4-10-5-3-6;/h2-5H,1H3,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQVQCJFOJLXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=NC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-pyridinecarboximidamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-2-(methoxymethyl)-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6125420.png)
![3-([(1-ethyl-2-pyrrolidinyl)methyl]{[1-(2-methoxyethyl)-4-piperidinyl]methyl}amino)-2,2-dimethyl-1-propanol](/img/structure/B6125427.png)
![2-ethoxy-6-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6125433.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-{2-[2-(3-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]ethyl}acetamide](/img/structure/B6125443.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methyl-4-phenylpiperazine](/img/structure/B6125444.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6125452.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6125453.png)
![1-tert-butyl-4-(4-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125461.png)


![2-(1,3-benzodioxol-5-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6125498.png)
![methyl 2-({[(3-chlorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6125501.png)
![3-(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B6125503.png)
![1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125505.png)